4-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride
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Overview
Description
4-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a piperidine ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride typically involves the reaction of 4-methanesulfonylaniline with piperidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, alcohols, and substituted phenyl derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)phenylhydrazine hydrochloride
- 4-(Methylsulfonyl)phenylacetic acid
- 4-(Methylsulfonyl)phenylpiperazine
Uniqueness
4-(4-Methanesulfonyl-phenyl)-piperidine hydrochloride stands out due to its unique combination of a methanesulfonyl group and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-4-2-10(3-5-12)11-6-8-13-9-7-11;/h2-5,11,13H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKVESFLSUDWLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-18-9 |
Source
|
Record name | Piperidine, 4-[4-(methylsulfonyl)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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